molecular formula C8H6FNOS B2504037 1-Fluoro-3-isothiocyanato-5-methoxybenzene CAS No. 1360899-87-1

1-Fluoro-3-isothiocyanato-5-methoxybenzene

Cat. No. B2504037
CAS RN: 1360899-87-1
M. Wt: 183.2
InChI Key: LVZYRJOHUMZCQJ-UHFFFAOYSA-N
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Description

1-Fluoro-3-isothiocyanato-5-methoxybenzene is a compound that is not directly discussed in the provided papers. However, the papers do provide insights into related fluoroaromatic compounds and their properties, which can be useful in understanding the chemical behavior of fluoro-substituted benzene derivatives. The first paper discusses the synthesis of a fluorinated triazinium compound and its use in electrophilic aromatic substitution reactions, which could be relevant to the synthesis or reactions of 1-fluoro-3-isothiocyanato-5-methoxybenzene . The second paper examines the crystal structure of 1,2,3,5-tetrafluorobenzene and the role of weak intermolecular interactions, such as C–H⋅⋅⋅F–C hydrogen bonding, which may also be pertinent to the molecular structure analysis of 1-fluoro-3-isothiocyanato-5-methoxybenzene .

Synthesis Analysis

The synthesis of fluoroaromatic compounds can involve various strategies, including electrophilic aromatic substitution. The first paper provides an example of a reagent, 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, that can be used for the quantitative fluorination of aromatic substrates . Although the synthesis of 1-fluoro-3-isothiocyanato-5-methoxybenzene is not explicitly described, similar methodologies could potentially be applied, using appropriate reagents and conditions to introduce the isothiocyanato and methoxy groups onto the benzene ring.

Molecular Structure Analysis

The molecular structure of fluoroaromatic compounds can be significantly influenced by the presence of fluorine atoms. The second paper discusses the crystal structure of 1,2,3,5-tetrafluorobenzene, which features a layered monoclinic structure stabilized by C–H⋅⋅⋅F–C hydrogen bonding . This information suggests that in 1-fluoro-3-isothiocyanato-5-methoxybenzene, similar weak intermolecular interactions could play a role in its crystal packing and overall molecular conformation.

Chemical Reactions Analysis

While the provided papers do not directly address the chemical reactions of 1-fluoro-3-isothiocyanato-5-methoxybenzene, the first paper's discussion of electrophilic aromatic substitution could be relevant . The presence of the electron-withdrawing fluoro group could activate the benzene ring towards further electrophilic substitution, while the electron-donating methoxy group could direct incoming electrophiles to specific positions on the ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-fluoro-3-isothiocyanato-5-methoxybenzene can be inferred from the general characteristics of fluoroaromatic compounds. The second paper highlights the role of weak intermolecular interactions in the crystal packing of non-polar compounds . These interactions, along with the specific substituents on the benzene ring, would influence the melting point, boiling point, solubility, and other physical properties of the compound. The presence of the isothiocyanato group could also impart unique chemical reactivity, such as in the formation of thioureas through reaction with amines.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis

    The synthesis of related fluorinated compounds, such as 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate, has been reported. This compound has demonstrated utility in the quantitative fluorination of aromatic substrates like benzene and methoxybenzene (Banks et al., 2003).

  • Crystal Structure and Molecular Properties

    Studies on compounds like 2-Fluoro-N-(4-methoxyphenyl)benzamide, which share a structural similarity to 1-Fluoro-3-isothiocyanato-5-methoxybenzene, reveal insights into their crystal structure and molecular interactions. Such studies can be crucial for understanding the physical and chemical properties of these compounds (Saeed et al., 2009).

Reactivity and Applications in Synthesis

  • Electrophilic Aromatic Substitution

    The ability of fluorinated compounds to participate in electrophilic aromatic substitution reactions is significant. The synthesis of 1-fluoro-2,4,6-trichloro-1,3,5-triazinium tetrafluoroborate and its use in fluorination reactions is a prime example of this application (Banks et al., 2003).

  • Nucleophilic Aromatic Substitution (SNAr)

    Studies on the SNAr reaction, particularly in compounds like 3-fluoro-4-chloronitrobenzene and 3,5-difluoro-4-chloronitrobenzene, demonstrate the potential for nucleophilic aromatic substitution in fluorinated aromatic compounds. This has implications for the reactivity and potential applications of 1-Fluoro-3-isothiocyanato-5-methoxybenzene in similar reactions (Cervera et al., 1996).

Biological and Medicinal Research

  • Potential in Biological Activities: Compounds with structural similarities to 1-Fluoro-3-isothiocyanato-5-methoxybenzene, like 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazol-5(4H)-one, have been synthesized and characterized for their potential biological activities. This includes the exploration of their role in enzyme inhibition, which could be relevant in treating diseases like Alzheimer's and diabetes (Saleem et al., 2018).

properties

IUPAC Name

1-fluoro-3-isothiocyanato-5-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FNOS/c1-11-8-3-6(9)2-7(4-8)10-5-12/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVZYRJOHUMZCQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N=C=S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-3-isothiocyanato-5-methoxybenzene

CAS RN

1360899-87-1
Record name 1-fluoro-3-isothiocyanato-5-methoxybenzene
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